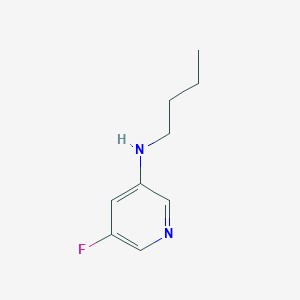

N-Butyl-5-fluoropyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

N-butyl-5-fluoropyridin-3-amine |

InChI |

InChI=1S/C9H13FN2/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7,12H,2-4H2,1H3 |

InChI Key |

QTTJUYLGNXRIBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=CN=C1)F |

Origin of Product |

United States |

Medicinal Chemistry and Preclinical Biological Investigations of N Butyl 5 Fluoropyridin 3 Amine and Analogues

Structure-Activity Relationship (SAR) Studies of Fluorinated Aminopyridine Scaffolds

The development of novel antibacterial agents is a critical area of research, with pyridine (B92270) and its derivatives representing a "privileged nucleus" in medicinal chemistry due to their presence in numerous therapeutic compounds. nih.gov The aminopyridine scaffold, in particular, serves as a versatile template for designing molecules with potent biological activities. Structure-activity relationship (SAR) studies, which systematically modify a lead compound's structure to understand its impact on activity, are crucial for optimizing these scaffolds into effective drug candidates.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The substitution of a hydrogen atom or a hydroxyl group with fluorine can significantly improve metabolic stability, bioavailability, and membrane permeability. nih.govnih.gov Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. nih.gov

In the context of aminopyridines, fluorine substitution has been shown to be advantageous. For instance, the modification of aminopyridine structures with fluorine can lead to a significant enhancement in biological activities, such as antitumor effects. ossila.com This improvement is sometimes attributed to the fluorinated moiety's ability to engage in specific interactions, like π–π stacking with amino acid residues (e.g., arginine) within a protein's active site. ossila.com The presence of fluorine in the pyridine ring can also be crucial for the antibacterial activity of related molecules like fluorinated imines and hydrazones, potentially by improving their ability to cross biological membranes. nih.gov

The strategic placement of fluorine on the pyridine ring is key. In the case of N-Butyl-5-fluoropyridin-3-amine, the fluorine atom is at the 5-position. This position is subject to electrophilic substitution, though pyridine rings are generally more prone to nucleophilic substitution at the C-2 and C-4 positions. nih.gov The electronic influence of the fluorine at C-5, combined with the amino group at C-3, creates a unique electronic environment that dictates the molecule's interaction with its biological targets.

Studies on related N-alkylated compounds have demonstrated a clear structure-activity relationship concerning the alkyl chain. For example, in a series of 9-alkylaminoacridines, antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) was shown to be directly dependent on the N-alkyl chain length, with optimal activity observed for chains containing 10 to 14 carbon atoms. nih.gov This suggests that the alkyl chain contributes to the compound's ability to interact with or disrupt bacterial membranes, a mechanism proposed for some amphiphilic antimicrobials. nih.gov

Similarly, research on N-alkylated pyridine salts has shown that variations in the alkyl chain affect antibacterial and antibiofilm activities. nih.gov A study investigating the interaction between the antibiotic ciprofloxacin (B1669076) and surface-active compounds highlighted that the length of the cationic alkyl chain could enhance the drug's antibacterial activity. spectroscopyonline.com For this compound, the n-butyl group provides a degree of lipophilicity that is often a good starting point for balancing aqueous solubility and membrane penetration. Further optimization might involve synthesizing analogues with varying alkyl chain lengths (e.g., propyl, pentyl, hexyl) to fine-tune the activity against specific bacterial strains.

Table 1: Effect of N-Alkyl Chain Length on Antibacterial Activity of 9-Aminoacridines Data adapted from related research to illustrate the principle.

| Compound (9-Alkylaminoacridine) | Alkyl Chain Length | MIC99 vs. MRSA (µM) |

| Analogue 1 | 8 carbons | > 20 |

| Analogue 2 | 10 carbons | 2-3 |

| Analogue 3 | 12 carbons | 2-3 |

| Analogue 4 | 14 carbons | 2-3 |

| Analogue 5 | 16 carbons | > 10 |

This table is for illustrative purposes to show the trend observed in related compound series. nih.gov

Research on 4-aminopyridine (B3432731) benzamide (B126) scaffolds as TYK2 inhibitors demonstrated that adding dichloro- and fluorocyclopropylamide modifications significantly improved potency and selectivity. nih.gov In the synthesis of antibacterial Schiff bases from 2-amino-4-chloropyridine (B16104), various aldehyde-derived substituents were introduced, with some, like those containing bromo and nitro groups, showing significant biological activity against tested microorganisms. researchgate.net

The general principle is that electron-withdrawing groups (EWG) or electron-donating groups (EDG) can be strategically placed on the pyridine ring to enhance antibacterial potential. nih.gov For the this compound scaffold, potential modifications could include adding small alkyl groups, halogens, or other functional groups at the remaining open positions (C-2, C-4, C-6) of the pyridine ring. For example, the development of a radioligand for K+ channels involved adding a methyl group to a fluoro-aminopyridine structure to improve metabolic stability while maintaining target affinity. biorxiv.org Such modifications would aim to enhance target binding, improve selectivity over human enzymes, and optimize pharmacokinetic properties.

Biological Targets and Mechanistic Insights from Preclinical Studies

Identifying the specific biological targets and understanding the mechanism of action are fundamental steps in the preclinical evaluation of any new potential therapeutic agent. For aminopyridine-based compounds, research has pointed towards several key bacterial processes that can be inhibited.

While direct studies on this compound are limited, the broader class of nitrogen-containing heterocyclic compounds, including scaffolds structurally related to aminopyridines, has been shown to target essential energy production pathways in mycobacteria. One of the most validated targets in this area is ATP synthase. nih.govresearchgate.net

The drug bedaquiline, a diarylquinoline, was a landmark approval for treating multidrug-resistant tuberculosis, and it functions by inhibiting the F1Fo-ATP synthase of mycobacteria. nih.govbiorxiv.org This enzyme is crucial for generating ATP, the cell's primary energy currency. Inhibition of ATP synthase leads to a rapid depletion of cellular energy, ultimately causing bacterial death. nih.gov

Imidazopyridines, which can be synthesized from aminopyridines, represent another class of compounds that inhibit mycobacterial growth by depleting ATP levels. nih.gov These compounds are believed to target QcrB, a subunit of the electron transport chain, which disrupts pH homeostasis and ATP generation. nih.gov Similarly, squaramide derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, binding to a novel site in the enzyme's proton-conducting channel. nih.gov Given that aminopyridines are key building blocks for many such heterocyclic systems, it is plausible that this compound or its derivatives could be designed to target the mycobacterial ATP synthase, a strategy with proven clinical success.

Preclinical studies often involve screening new compounds against a panel of clinically relevant bacteria to determine their spectrum of activity. Aminopyridine derivatives have demonstrated a wide range of antibacterial effects.

Studies have shown that various substituted pyridines exhibit considerable activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov For example, Schiff bases derived from 2-amino-4-chloropyridine were active against several pathogenic bacterial strains. researchgate.net Novel alkyl pyridinol compounds have also shown selective and potent antimicrobial activity against Gram-positive bacteria, including MRSA strains, with a mechanism that appears to involve disruption of the bacterial membrane. mdpi.com

Table 2: Illustrative Antibacterial Activity of Various Pyridine Derivatives Data compiled from studies on related compounds to demonstrate the potential antibacterial spectrum.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Nicotinoyl thioureas | S. aureus | 31.25 - 62.5 | nih.gov |

| Nicotinoyl thioureas | E. coli | 31.25 - 62.5 | nih.gov |

| 2-Amino-4-chloropyridine Schiff Bases | S. aureus | Variable, some significant | researchgate.net |

| 2-Amino-4-chloropyridine Schiff Bases | E. coli | Variable, some significant | researchgate.net |

| Alkyl Pyridinols | S. aureus (MRSA) | 16 | mdpi.com |

| Organoselenium imidazo[1,2-a]pyridines | E. coli | 2.48 | nih.gov |

The data suggests that the fluorinated aminopyridine scaffold of this compound is a promising starting point for developing novel antibacterial agents with a potentially broad spectrum of activity. Further screening and optimization would be necessary to determine its specific efficacy against various pathogens.

Investigation of Dopamine (B1211576) and Serotonin (B10506) Receptor Agonism/Antagonism

The investigation of fluorinated aminopyridine derivatives for their activity at dopamine and serotonin receptors is an active area of research, driven by the fact that many existing antipsychotic medications target these receptors. nih.gov Second-generation antipsychotics, for instance, often exhibit antagonist activity at both serotonin 5-HT₂A and dopamine D₂ receptors. nih.gov The introduction of a fluorine atom into a molecule can significantly alter its binding affinity for these receptors. For example, in a series of phenylpiperazine derivatives, the position of a fluorine atom on the phenyl ring was shown to have a substantial impact on the compound's affinity for the 5-HT₂A receptor. nih.gov

While direct studies on this compound's interaction with dopamine and serotonin receptors are not extensively documented in publicly available literature, the broader class of aminopyridines has been studied in this context. For instance, 4-aminopyridine has been shown to modulate serotonergic neurotransmission. nih.gov Given the structural similarities, it is plausible that this compound and its analogues could exhibit activity at these receptors. Further preclinical evaluation would be necessary to determine the specific agonistic or antagonistic effects and the affinity for various receptor subtypes. Such studies would typically involve radioligand binding assays and functional assays using cell lines expressing the human dopamine and serotonin receptors. nih.gov

Assessment of Antiviral Activity in Related Fluorinated Pyridine Systems

The incorporation of a pyridine ring is a common feature in many antiviral agents, and these compounds have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and respiratory syncytial virus (RSV). nih.gov The antiviral mechanisms of pyridine derivatives are diverse, ranging from the inhibition of viral enzymes like reverse transcriptase and polymerase to interfering with viral entry and replication. nih.gov

The introduction of fluorine into these pyridine systems can further enhance their antiviral potential. Fluorinated nucleosides, for example, have shown significant antiviral and anticancer activity and several have been approved as drugs. nih.govnih.gov The fluorine atom can alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov For example, fluorinated nucleosides can be more resistant to enzymatic degradation. nih.govnih.gov

Exploration of Other Emerging Biological Activities for Fluorinated Aminopyridine Derivatives

Fluorinated aminopyridine derivatives are a versatile class of compounds with a wide range of reported biological activities beyond their potential neurological and antiviral applications. The strategic placement of a fluorine atom can significantly modulate the physicochemical properties and biological activity of the parent aminopyridine scaffold. researchgate.net

Antitubercular Activity: Recent studies have highlighted the potential of fluorinated 2-aminopyridine-3-carbonitrile derivatives as antitubercular agents. A series of these compounds were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. plos.org

Anticancer Activity: The pyridine scaffold is present in numerous anticancer drugs. When combined with other functional groups, such as pyrazoline and pyrimidine, the resulting pyridine derivatives have shown promising antitumor activity. The introduction of fluorine can further enhance these properties.

Anti-inflammatory and Analgesic Activity: Pyridine derivatives have been investigated for their anti-inflammatory and analgesic properties. The incorporation of a fluorine atom can influence these activities, potentially leading to more potent and selective compounds.

Antimicrobial and Antifungal Activity: The antimicrobial and antifungal potential of fluorinated pyridine derivatives is an area of active research. The presence of fluorine can enhance the antimicrobial efficacy of these compounds. plos.org

Rational Design Principles for Compounds Incorporating this compound Motifs

The design of novel therapeutic agents incorporating the this compound motif is guided by several key principles of medicinal chemistry. The strategic inclusion of the fluorine atom and the N-butyl group are central to these design considerations.

The introduction of a fluorine atom is a well-established strategy in drug design to modulate a molecule's physicochemical properties. nih.gov Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target. researchgate.net Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. nih.govnih.gov The strategic placement of fluorine can also lead to enhanced binding affinity with the target protein through favorable electrostatic interactions. nih.gov In the context of this compound, the fluorine atom at the 5-position of the pyridine ring is expected to influence the electronic distribution of the ring and its interaction with various biological targets.

The N-butyl group provides a lipophilic character to the molecule, which can be crucial for its ability to cross cell membranes and reach its intracellular target. The length and branching of this alkyl chain can be systematically varied in analogue synthesis to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

The pyridine ring itself is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets and its presence in numerous approved drugs. rsc.org Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to form salts, which can improve water solubility. rsc.org

Therefore, the rational design of analogues based on the this compound scaffold would involve:

Varying the position of the fluorine atom on the pyridine ring to fine-tune electronic properties and target interactions.

Modifying the N-alkyl substituent to optimize lipophilicity and pharmacokinetic parameters.

Introducing additional functional groups to the pyridine ring or the butyl chain to explore new interactions with the target and enhance biological activity.

In Vitro Biological Evaluation Methodologies for Preclinical Research

The preclinical evaluation of new chemical entities like this compound and its analogues relies on a suite of robust in vitro assays to determine their biological activity and potential therapeutic utility. aacrjournals.org These assays provide crucial data on a compound's mechanism of action, potency, and selectivity before advancing to more complex and costly in vivo studies.

Enzymatic Inhibition and Biochemical Assays

Enzymatic and biochemical assays are fundamental in early-stage drug discovery for identifying and characterizing compounds that modulate the activity of specific protein targets. wiley.comnih.gov These assays are typically performed in a cell-free system, which allows for the direct measurement of the interaction between the compound and its target enzyme without the complexities of a cellular environment. nih.gov

Key types of biochemical assays include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to reduce the activity of a target enzyme. wiley.com The concentration of the compound required to inhibit the enzyme by 50% (IC₅₀) is a standard measure of its potency. nih.gov These assays are crucial for screening large compound libraries to identify initial "hits." wiley.com

Binding Assays: These assays determine the affinity with which a compound binds to its target protein. Techniques like radioligand binding assays and surface plasmon resonance (SPR) are commonly used to measure the binding kinetics and affinity (K_d or K_i).

Mechanism of Action (MOA) Studies: Once a compound is identified as an inhibitor, further biochemical assays are conducted to elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

Table 1: Common Biochemical Assay Formats

| Assay Format | Principle | Readout | Application |

|---|---|---|---|

| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | Fluorescence | Kinase assays, protein-protein interactions |

| Luminescence | Light emission from a chemical reaction | Light intensity | Kinase-Glo, ADP-Glo for enzyme activity |

| Caliper Mobility Shift | Separation of substrate and product based on charge | Electrophoresis | Kinase and phosphatase assays |

| LC-MS | Liquid Chromatography-Mass Spectrometry | Mass-to-charge ratio | Universal for many enzyme classes |

| Radiometric | Detection of radioactively labeled substrates or products | Radioactivity | Highly sensitive, requires handling of radioactive materials |

Cell-Based Assays for Specific Biological Processes

Cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context. reactionbiology.comnews-medical.net These assays utilize living cells to assess a compound's effects on complex cellular processes, providing insights into its potential efficacy and toxicity. news-medical.netnih.gov

Common categories of cell-based assays include:

Proliferation and Viability Assays: These assays, such as the MTT or CellTiter-Glo assays, measure the effect of a compound on cell growth and survival. news-medical.net They are critical for identifying compounds with anticancer or cytotoxic properties.

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific promoter to measure the activation or inhibition of a particular signaling pathway.

High-Content Screening (HCS): This automated imaging-based approach allows for the simultaneous measurement of multiple cellular parameters, such as protein expression, localization, and morphological changes, providing a detailed picture of a compound's cellular effects. researchgate.net

Phenotypic Screening: In this approach, compounds are screened for their ability to produce a desired change in the cellular phenotype, without prior knowledge of the specific molecular target. nih.gov

Table 2: Selected Cell-Based Assay Applications

| Assay Type | Biological Process Measured | Example Application |

|---|---|---|

| MTT Assay | Cell viability/proliferation | Assessing cytotoxicity of anticancer drug candidates |

| Caspase-Glo Assay | Apoptosis (programmed cell death) | Determining if a compound induces apoptosis in cancer cells |

| Calcium Imaging | Intracellular calcium signaling | Studying the effect of compounds on GPCR or ion channel function |

| Neurite Outgrowth Assay | Neuronal differentiation and growth | Screening for compounds with neuroprotective or neuroregenerative potential |

| Wound Healing/Migration Assay | Cell migration | Evaluating the anti-metastatic potential of cancer drugs |

Receptor Binding and Functional Studies

The preclinical evaluation of this compound and its analogues involves detailed receptor binding and functional studies to determine their biological targets and mechanism of action. While specific binding data for this compound is not extensively detailed in public literature, the approach for such an investigation follows established medicinal chemistry principles. Pyridine derivatives are recognized for a wide array of biological activities, including anticancer and antimicrobial effects, which stem from their interactions with various biological targets. nih.govmdpi.com

Receptor binding assays are employed to quantify the affinity of the compound for a specific receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For pyridine-based compounds, targets can range from enzymes like kinases and DNA gyrase to G-protein coupled receptors or DNA itself. researchgate.netnih.gov Functional studies, on the other hand, assess the downstream consequences of this binding, determining whether the compound acts as an agonist, antagonist, or inverse agonist. These assays can measure changes in second messenger levels, enzyme activity, or gene expression.

Structure-activity relationship (SAR) studies on related pyridine derivatives provide insights into the potential role of the substituents on this compound. The pyridine ring itself serves as a critical scaffold for creating novel bioactive molecules. mdpi.comresearchgate.net The introduction of functional groups significantly modulates the compound's biological and physical properties. nih.gov For instance, studies on other substituted pyridines have shown that the presence and position of groups like amino (-NH2) and halogens (-F) can substantially affect biological activity. mdpi.com The n-butyl group, being hydrophobic, may facilitate binding to a hydrophobic pocket within a target protein, while the electron-withdrawing fluorine atom can alter the electronic properties of the pyridine ring, potentially influencing binding affinity and metabolic stability. A review of pyridine derivatives indicated that while groups like -NH2 can enhance antiproliferative activity, halogen atoms have shown variable effects, sometimes leading to lower activity depending on the specific context of the molecule and its target. mdpi.com

Table 1: Structure-Activity Relationship (SAR) Insights for Substituted Pyridine Analogues

| Substituent/Modification | General Observation on Biological Activity | Citation |

|---|---|---|

| Amino (-NH2) Group | Often enhances antiproliferative activity. | mdpi.com |

| Halogen (e.g., -F, -Cl, -Br) | Effect is context-dependent; can decrease or increase activity. Electron-withdrawing nature can enhance interaction with DNA. | mdpi.commdpi.com |

| Alkyl Chains (e.g., -Butyl) | Influences lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets. |

Computational Chemistry Approaches in Preclinical Biological Research

Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design and optimization of lead compounds like this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for elucidating the potential mechanism of action of this compound at a molecular level. The process involves generating various conformations of the ligand and fitting them into the active site of a protein, followed by a scoring function that estimates the binding affinity for each pose. arxiv.org

For this compound, a docking study would begin with a 3D model of a potential biological target, such as a kinase or a bacterial enzyme, which could be obtained from crystallographic data or homology modeling. nih.govarxiv.org The simulation would then explore how the ligand fits within the receptor's binding pocket. It is hypothesized that the n-butyl group would occupy a hydrophobic region of the active site, forming van der Waals interactions. The pyridine core is capable of forming key interactions; for example, the pyridine nitrogen could act as a hydrogen bond acceptor, while the amine group could serve as a hydrogen bond donor. The fluorine atom, being electronegative, could participate in halogen bonds or other specific electrostatic interactions with the protein backbone or side chains. mdpi.com

These simulations provide valuable insights into binding modes and energies, helping to prioritize analogues for synthesis and biological testing. nih.gov For example, docking studies on similar heterocyclic compounds have successfully predicted high binding affinity towards targets like the epidermal growth factor receptor (EGFR). nih.gov

Table 2: Hypothetical Ligand-Target Interactions for this compound Predicted by Molecular Docking

| Ligand Moiety | Potential Interaction Type | Interacting Target Residue (Example) |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Backbone NH of an amino acid (e.g., Alanine) |

| 3-Amine Group | Hydrogen Bond Donor | Carbonyl oxygen of an amino acid (e.g., Glutamate) |

| N-Butyl Group | Hydrophobic (van der Waals) | Side chains of nonpolar amino acids (e.g., Leucine, Valine) |

| 5-Fluoro Group | Halogen Bond / Electrostatic | Electron-rich or electron-poor sites on the protein |

Quantum Chemical Calculations for Mechanistic Elucidation and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govindexcopernicus.com For this compound, these methods can provide a deep understanding of its intrinsic properties, which govern its interactions with biological targets.

DFT calculations can determine the molecule's optimized 3D geometry, vibrational frequencies, and electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.govindexcopernicus.com In this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative fluorine atom and the pyridine nitrogen, indicating regions susceptible to electrophilic attack or capable of acting as hydrogen bond acceptors. Positive potential (blue) would be expected around the amine hydrogens, highlighting their potential as hydrogen bond donors. This detailed electronic information is invaluable for understanding and predicting non-covalent interactions in a protein's active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is a cornerstone of predictive biology, allowing researchers to forecast the activity of novel, unsynthesized molecules. nih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activity (e.g., IC50 values against a specific target) is required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic descriptors: (e.g., Hammett constants, atomic charges) which describe the electronic environment.

Steric descriptors: (e.g., molar refractivity, van der Waals volume) which describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which describe the molecule's lipophilicity.

Topological descriptors: which describe atomic connectivity and molecular branching.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates the descriptors to the biological activity. researchgate.net A robust QSAR model, validated by statistical parameters like the cross-validated R² (q²) and predictive R² (R²pred), can reliably predict the activity of new analogues. mdpi.comresearchgate.net For example, a QSAR study might reveal that increasing the alkyl chain length (steric bulk) enhances activity up to a certain point, while adding further electron-withdrawing groups on the pyridine ring is beneficial for potency. mdpi.com This allows for the rational design of more potent compounds.

Table 4: Illustrative Dataset for a QSAR Study of N-Alkyl-5-fluoropyridin-3-amine Analogues

| Compound | R-Group (at N) | LogP (Hydrophobicity) | Molecular Weight (Sterics) | Hammett σ (Electronics of X) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | -CH3 | 1.2 | 126.1 | 0.06 (for F) | 15.2 |

| 2 | -CH2CH3 | 1.7 | 140.2 | 0.06 (for F) | 10.8 |

| 3 (Title Compound) | -CH2CH2CH2CH3 | 2.7 | 168.2 | 0.06 (for F) | 5.1 |

| 4 | -CH2(Cyclohexyl) | 3.5 | 194.3 | 0.06 (for F) | 7.5 |

Analytical Chemistry Research Pertaining to N Butyl 5 Fluoropyridin 3 Amine

Chromatographic Method Development for Purity Assessment and Isolation in Synthetic Procedures

There is no publicly available information on the development of chromatographic methods specifically for the purity assessment and isolation of N-Butyl-5-fluoropyridin-3-amine. Typically, researchers would develop methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the compound after synthesis and to isolate it from reaction mixtures. Such methods would involve optimizing parameters like the stationary phase (column), mobile phase composition, flow rate, and detection wavelength (for HPLC) or temperature program (for GC). Without experimental data, a discussion of these parameters for this compound would be purely speculative.

Spectroscopic Characterization Techniques for Structural Confirmation in Research Contexts

Detailed spectroscopic data, which is crucial for the structural confirmation of this compound, is not available in published literature. Structural elucidation would typically rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, to provide information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

For comparison, the related compound 5-Fluoropyridin-3-amine has been characterized by NMR. chemicalbook.com However, the addition of the n-butyl group would significantly alter the NMR spectra, introducing new signals and splitting patterns corresponding to the butyl chain protons and carbons. Without experimental spectra for this compound, a detailed analysis of its spectral features is not possible.

Mass Spectrometry for Molecular Structure Elucidation and Impurity Profiling

No mass spectrometry data for this compound has been found in the public domain. Mass spectrometry is a vital tool for confirming the molecular weight of a compound and for identifying potential impurities. An exact mass measurement from high-resolution mass spectrometry would confirm the elemental composition of the molecule. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable information about the compound's structure. In the absence of this data, a discussion on the molecular structure elucidation and impurity profiling of this compound cannot be provided.

Future Prospects and Interdisciplinary Research Avenues for N Butyl 5 Fluoropyridin 3 Amine

Potential for Radiopharmaceutical Development and ¹⁸F Labeling Methodologies

The presence of a fluorine atom on the pyridine (B92270) ring makes N-Butyl-5-fluoropyridin-3-amine a candidate for developing positron emission tomography (PET) imaging agents. Pyridine derivatives are widely studied for fluorine-18 (B77423) (¹⁸F) labeling due to the relative ease of incorporating the radionuclide. nih.gov Unlike benzene (B151609) rings, nucleophilic aromatic substitution (SNAr) on a pyridine ring often does not require additional strong electron-withdrawing groups, simplifying the radiosynthesis process. nih.gov

The development of a fluorine-18 labeled version, [¹⁸F]this compound, could follow established protocols for labeling aminopyridines. For instance, a method analogous to the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine, a potential tracer for imaging demyelination in multiple sclerosis, could be adapted. nih.gov Such a synthesis could involve a multi-step process starting with a suitable precursor, followed by nucleophilic fluorination with [¹⁸F]fluoride. The N-butyl group's influence on the molecule's lipophilicity, biodistribution, and metabolic stability would be a critical area of investigation, determining its suitability for targeting specific biological processes or tissues. A general approach in radiopharmaceutical design involves attaching small chelating groups that can bind gamma-emitting radiometals to biologically active molecules, creating bifunctional agents for imaging. nih.gov This principle could also be explored with the this compound scaffold.

Table 1: Potential ¹⁸F Labeling Strategy and Research Focus

| Step | Description | Key Research Questions |

|---|---|---|

| Precursor Synthesis | Design and synthesis of a suitable precursor for radiolabeling, such as a nitro or leaving-group substituted derivative. | What is the most efficient precursor for high-yield fluorination? |

| ¹⁸F-Fluorination | Nucleophilic substitution with [¹⁸F]KF/Kryptofix 2.2.2 complex. | What are the optimal reaction conditions (temperature, time, solvent) for incorporating ¹⁸F? |

| Purification | High-performance liquid chromatography (HPLC) purification of the final radiolabeled compound. | How can the radiochemical purity and specific activity be maximized? |

| In Vitro/In Vivo Evaluation | Assessment of stability in plasma, cell uptake, and biodistribution in animal models. | How does the N-butyl group affect the tracer's pharmacokinetic properties and target engagement? |

Role in Advanced Materials Science and Emerging Chemical Applications

In materials science, the parent compound 3-Amino-5-fluoropyridine (B1296810) is noted for its use in polymers and coatings to enhance thermal stability and chemical resistance. chemimpex.com The introduction of an N-butyl group to this core structure opens new avenues for creating functional materials with tailored properties. The butyl chain can modify the compound's solubility in organic solvents, improve its processability, and alter its intermolecular interactions when incorporated into a polymer backbone or as a pendant group.

These modifications could be leveraged in the development of:

Specialty Polymers: Incorporation of this compound as a monomer could lead to polymers with unique optical, electronic, or thermal properties, potentially for use in electronics or aerospace applications.

Functional Coatings: The fluoropyridine moiety could impart hydrophobicity and chemical resistance, while the butyl group enhances adhesion and flexibility, making it a candidate for protective coatings.

Organic Electronics: Pyridine-based structures are explored in organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com The specific electronic properties of this compound could be investigated for such applications.

The compound also serves as a versatile intermediate in the synthesis of more complex molecules for agrochemicals and pharmaceuticals, where the fluoropyridine unit contributes to biological activity. chemimpex.comguidechem.com

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery Pipelines

The exploration of this compound and its derivatives is well-suited for integration with artificial intelligence (AI) and machine learning (ML) platforms. These computational tools can accelerate the discovery process by predicting molecular properties, optimizing synthetic routes, and identifying potential biological targets, thereby reducing the time and cost of experimental work.

Table 2: Application of AI/ML in the Research of this compound

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Property Prediction | Predict physicochemical properties (solubility, logP), biological activity (e.g., kinase inhibition), and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. | Prioritize the synthesis of derivatives with the most promising characteristics for a given application. |

| Retrosynthesis Planning | Generate and rank novel, efficient synthetic pathways for the compound and its analogues. | Identify more cost-effective and sustainable manufacturing routes. |

| De Novo Design | Design new molecules based on the this compound scaffold with optimized properties for specific targets. | Expand the chemical space around the core structure to discover novel drug candidates or materials. |

By building predictive models based on existing data from other fluoropyridine and N-alkylated amine compounds, researchers can generate hypotheses about this compound before committing to extensive laboratory synthesis and testing.

Exploration of Novel Catalytic Transformations and Synthetic Pathway Innovations

The synthesis of this compound itself provides opportunities for synthetic innovation. A plausible synthetic route would involve the N-alkylation of the parent amine, 3-Amino-5-fluoropyridine. The synthesis of this parent amine can be achieved through various methods, including the Hofmann rearrangement of 5-fluoronicotinamide (B1329777) using reagents like bromine and sodium hydroxide (B78521). chemicalbook.com

Once 3-Amino-5-fluoropyridine is obtained, its butylation can be explored through several modern catalytic methods:

Reductive Amination: A direct and atom-economical reaction with butyraldehyde (B50154) in the presence of a reducing agent.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, although typically used for forming C-N bonds with aryl halides, could be adapted for specific transformations.

Microwave-Assisted Synthesis: The use of microwave irradiation could significantly accelerate reaction times and improve yields for the N-alkylation step, as has been demonstrated in the synthesis of other complex amine derivatives. mdpi.com

Innovations in this area would focus on developing a highly efficient, scalable, and environmentally benign synthesis. The exploration of flow chemistry, where reactants are continuously pumped through a reactor, could also offer advantages in terms of safety, control, and scalability for the manufacturing of this compound and its derivatives.

Table 3: Potential Synthetic Pathway to this compound

| Step | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 5-Fluoronicotinamide | 1. Br₂, NaOH, H₂O, 25-85°C | 3-Amino-5-fluoropyridine chemicalbook.com |

| 2 | 3-Amino-5-fluoropyridine | Butyraldehyde, NaBH(OAc)₃, CH₂Cl₂ | this compound |

This proposed pathway highlights a conventional approach, but research into novel catalysts and reaction conditions could yield significant improvements in efficiency and sustainability.

Q & A

Q. How can researchers optimize electrophilic substitution reactions at the pyridine ring while preserving the fluorine group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.